2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of 5,6-dimethylbenzimidazole: This can be achieved by condensing o-phenylenediamine with acetic acid in the presence of a catalyst such as polyphosphoric acid.
Acylation Reaction: The 5,6-dimethylbenzimidazole is then reacted with chloroacetyl chloride to form 2-(5,6-dimethylbenzimidazol-1-yl)acetyl chloride.
Amidation Reaction: Finally, the 2-(5,6-dimethylbenzimidazol-1-yl)acetyl chloride is reacted with 4-ethylphenylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives at the acetamide moiety.
Scientific Research Applications
2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It is explored for its potential use in drug development and formulation.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-dimethylbenzimidazol-1-yl)-N-phenylacetamide
- 2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- 2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-4-15-5-7-16(8-6-15)21-19(23)11-22-12-20-17-9-13(2)14(3)10-18(17)22/h5-10,12H,4,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPFNKNZFXLLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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